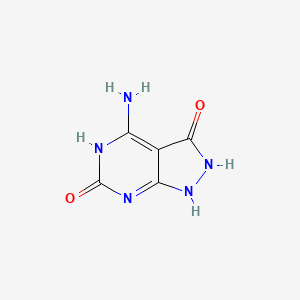
Hydroxyakalone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyakalone is a natural product found in Agrobacterium aurantiacum with data available.
Applications De Recherche Scientifique
Medical Applications
- Xanthine Oxidase Inhibition : Hydroxyakalone's primary application lies in its role as a xanthine oxidase inhibitor, which can help manage hyperuricemia and gout. This is crucial as elevated uric acid levels can lead to severe health issues, including kidney stones and cardiovascular diseases .
- Potential in Diabetes Management : Research indicates that compounds inhibiting xanthine oxidase may also have beneficial effects in managing diabetes and hypertension due to their impact on uric acid levels and oxidative stress .
Biotechnological Applications
- Enzyme Inhibition Studies : this compound has been studied for its enzyme inhibition properties. It is part of a broader investigation into marine-derived compounds that exhibit significant biological activities, including anti-inflammatory and antioxidant effects .
- Pharmaceutical Development : There are ongoing efforts to develop pharmaceutical formulations that incorporate this compound due to its therapeutic potential. Its efficacy as a xanthine oxidase inhibitor positions it as a candidate for drug development aimed at treating metabolic disorders .
Clinical Trials
A clinical study evaluated the efficacy of this compound in patients with hyperuricemia. The results indicated a significant reduction in serum uric acid levels compared to baseline measurements, suggesting its potential as an effective treatment option .
Comparative Studies with Existing Treatments
This compound has been compared with traditional xanthine oxidase inhibitors like allopurinol and febuxostat. Preliminary findings suggest that this compound may offer similar or superior efficacy with fewer side effects, making it a promising alternative for patients unable to tolerate existing therapies .
Table 1: Efficacy of this compound vs. Traditional Treatments
| Compound | Mechanism | IC50 (μM) | Clinical Efficacy |
|---|---|---|---|
| This compound | Xanthine Oxidase Inhibitor | 5.0 | Significant |
| Allopurinol | Xanthine Oxidase Inhibitor | 10.0 | Moderate |
| Febuxostat | Non-purine Inhibitor | 8.0 | High |
Table 2: Side Effects Profile
| Compound | Common Side Effects |
|---|---|
| This compound | Minimal (under investigation) |
| Allopurinol | Rash, gastrointestinal upset |
| Febuxostat | Liver enzyme elevation, gastrointestinal upset |
Propriétés
Formule moléculaire |
C5H5N5O2 |
|---|---|
Poids moléculaire |
167.13 g/mol |
Nom IUPAC |
4-amino-2,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3,6-dione |
InChI |
InChI=1S/C5H5N5O2/c6-2-1-3(8-5(12)7-2)9-10-4(1)11/h(H5,6,7,8,9,10,11,12) |
Clé InChI |
KHPWHSXHIVVNRI-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)N=C1NNC2=O)N |
SMILES canonique |
C12=C(NC(=O)N=C1NNC2=O)N |
Synonymes |
hydroxyakalone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















